molecular formula C7H16O3S B12045107 4-Heptanesulfonic acid CAS No. 183278-21-9

4-Heptanesulfonic acid

Cat. No.: B12045107
CAS No.: 183278-21-9
M. Wt: 180.27 g/mol
InChI Key: UNDBKFIFRQCZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Heptanesulfonic acid, also known as heptane-1-sulfonic acid, is an organic compound with the molecular formula C7H16O3S. It is a member of the sulfonic acid family, characterized by the presence of a sulfonic acid group (-SO3H) attached to a heptane chain. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of heptane using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) as the sulfonating agents. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group .

Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous sulfonation of heptane in a reactor, followed by purification steps to isolate the desired product. The process may include distillation, crystallization, and filtration to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Heptanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

4-Heptanesulfonic acid can be compared with other sulfonic acids, such as:

    Hexanesulfonic Acid (C6H14O3S): Similar structure but with a shorter carbon chain.

    Octanesulfonic Acid (C8H18O3S): Similar structure but with a longer carbon chain.

    Methanesulfonic Acid (CH4O3S): A simpler structure with only one carbon atom.

Uniqueness: this compound’s unique combination of a medium-length carbon chain and a sulfonic acid group makes it particularly effective as an ion-pairing reagent and surfactant, offering a balance between hydrophobic and hydrophilic properties .

Properties

IUPAC Name

heptane-4-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3S/c1-3-5-7(6-4-2)11(8,9)10/h7H,3-6H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDBKFIFRQCZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431141
Record name 4-Heptanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183278-21-9
Record name 4-Heptanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.